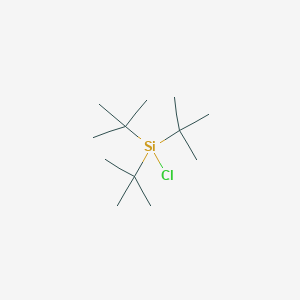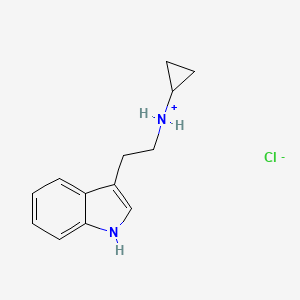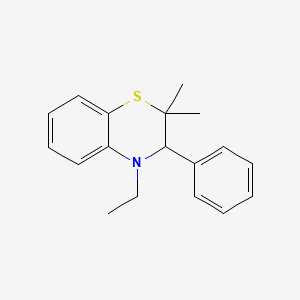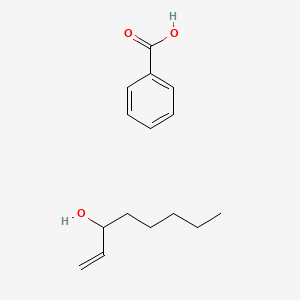
Benzoic acid;oct-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid and oct-1-en-3-ol are two distinct organic compounds. Benzoic acid is a white, crystalline solid with the chemical formula C7H6O2. It is commonly used as a food preservative and in the manufacture of various chemicals . Oct-1-en-3-ol, on the other hand, is an aliphatic alcohol with the chemical formula C8H16O. It is known for its characteristic mushroom-like odor and is used in flavor and fragrance industries .
Vorbereitungsmethoden
Benzoic Acid
Benzoic acid can be synthesized through several methods:
Oxidation of Toluene: This is the most common industrial method.
Hydrolysis of Benzonitrile: Benzonitrile is hydrolyzed in the presence of acid or base to produce benzoic acid.
Grignard Reaction: Phenylmagnesium bromide reacts with carbon dioxide to form benzoic acid after acidification.
Oct-1-en-3-ol
Oct-1-en-3-ol can be prepared through the following methods:
Analyse Chemischer Reaktionen
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Electrophilic Aromatic Substitution: The carboxyl group directs incoming electrophiles to the meta position on the benzene ring.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Esterification: Benzoic acid reacts with alcohols in the presence of acid catalysts to form esters.
Oct-1-en-3-ol
Oct-1-en-3-ol undergoes the following reactions:
Wissenschaftliche Forschungsanwendungen
Benzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a preservative in biological samples.
Medicine: Used in topical medications for its antifungal properties.
Industry: Employed in the manufacture of dyes, plastics, and other chemicals.
Oct-1-en-3-ol
Wirkmechanismus
Benzoic Acid
Benzoic acid inhibits the growth of mold, yeast, and some bacteria by entering the cell and disrupting its internal pH balance . It is conjugated to glycine in the liver and excreted as hippuric acid .
Oct-1-en-3-ol
The exact mechanism of action of oct-1-en-3-ol is not well understood. it is known to interact with microbial proteins, disrupting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid
Similar compounds include:
Salicylic Acid: Used in acne treatment.
Phenylacetic Acid: Used in the synthesis of penicillin.
Cinnamic Acid: Used in the flavor and fragrance industry.
Oct-1-en-3-ol
1-Octanol: Used as a solvent and in the manufacture of plasticizers.
2-Octanol: Used in the synthesis of fragrances and flavors.
3-Octanol: Used in the manufacture of perfumes.
Benzoic acid and oct-1-en-3-ol are unique in their applications and chemical properties, making them valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52513-06-1 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
benzoic acid;oct-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C7H6O2/c1-3-5-6-7-8(9)4-2;8-7(9)6-4-2-1-3-5-6/h4,8-9H,2-3,5-7H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
CSKBSMFPYNEZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


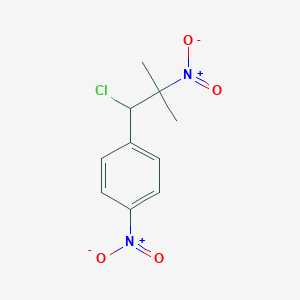


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
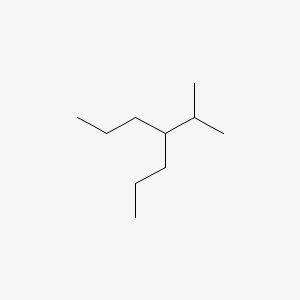


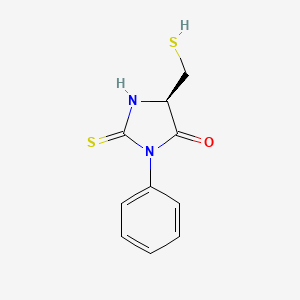

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

